Growth Hormone Stabilization: Enhanced Resistance to Deamidation and Oxidation Compared to Unstabilized Formulations
H-Leu-His-Leu-OH, when used as an additive at a concentration of 1–10 mM, confers 'very high stability' to human growth hormone (hGH) formulations against deamidation, oxidation, and peptide bond cleavage [1]. This effect allows for the storage and shipment of hGH in a lyophilized state or as a dissolved formulation at ambient temperature, a property not observed with formulations lacking this tripeptide [1].
| Evidence Dimension | Stability of human growth hormone (hGH) formulation |
|---|---|
| Target Compound Data | 1–10 mM H-Leu-His-Leu-OH additive yields 'very high stability' |
| Comparator Or Baseline | Unstabilized hGH formulation (no additive) |
| Quantified Difference | Qualitative improvement (reduced deamidation, oxidation, cleavage) |
| Conditions | Lyophilized or aqueous formulation of hGH |
Why This Matters
This stabilization effect is critical for the development of ready-to-use, ambient-temperature stable growth hormone therapeutics and for reducing cold-chain dependency in research and clinical settings.
- [1] Novo Nordisk A/S. (1998). U.S. Patent No. 5,705,482. Washington, DC: U.S. Patent and Trademark Office. View Source
